ABT-702 dihydrochloride is a potent non-nucleoside inhibitor of adenosine kinase, a crucial enzyme in the adenosine metabolic pathway. It selectively inhibits adenosine kinase activity while showing minimal interaction with other adenosine receptors such as A1, A2A, and A3. This compound has garnered attention for its potential therapeutic applications in pain management and cardioprotection.
ABT-702 dihydrochloride is classified as an adenosine kinase inhibitor, with a specific focus on modulating the endogenous adenosine signaling pathways. It is primarily used for research purposes and is not intended for direct patient use. The compound's chemical structure is characterized by the IUPAC name 5-(3-Bromophenyl)-7-[6-(4-morpholinyl)-3-pyrido[2,3-d]pyrimidin-4-amine] dihydrochloride, with a CAS number of 1188890-28-9 .
The synthesis of ABT-702 dihydrochloride involves several steps that typically include:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high purity and yield of the final product.
The molecular formula for ABT-702 dihydrochloride is C22H21BrCl2N6O, with a molecular weight of 536.25 g/mol. The structure can be represented using various chemical notation systems:
The compound features a complex arrangement of rings and substituents that contribute to its selectivity and potency as an adenosine kinase inhibitor .
ABT-702 dihydrochloride undergoes various chemical reactions that are vital for its functionality:
These reactions are essential for understanding how ABT-702 exerts its effects in biological systems .
ABT-702 functions by selectively inhibiting adenosine kinase, which plays a critical role in regulating extracellular levels of adenosine. By preventing the phosphorylation of adenosine, ABT-702 leads to an accumulation of adenosine in tissues. This accumulation enhances the activation of adenosine receptors, which can modulate various physiological processes such as pain perception and cardioprotection.
Research indicates that ABT-702 significantly inhibits neuronal responses associated with pain following inflammation or nerve injury, suggesting its potential utility in treating chronic pain conditions . Furthermore, it has been shown to induce cardioprotective effects through mechanisms involving proteasomal degradation of cardiac adenosine kinase .
ABT-702 dihydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for handling and utilizing ABT-702 effectively in scientific studies.
ABT-702 dihydrochloride has several significant applications in scientific research:
ABT-702 dihydrochloride is a potent, non-nucleoside inhibitor of adenosine kinase (AK), a key enzyme regulating intracellular adenosine metabolism. AK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), maintaining low extracellular adenosine concentrations under physiological conditions. By inhibiting AK, ABT-702 elevates endogenous adenosine levels at sites of tissue stress or injury, potentiating adenosine’s innate cytoprotective, anti-inflammatory, and analgesic signaling [1] [3] [7].
ABT-702 exhibits exceptional potency against adenosine kinase, with a consistent IC₅₀ value of 1.7 nM against the enzyme isolated from rat brain cytosol. This inhibition is concentration-dependent and extends across species (monkey, dog, mouse) and human isoforms. It demonstrates equipotent inhibition of both native human AK (placental source) and recombinant human isoforms (AKlong and AKshort), with an average IC₅₀ of 1.5 ± 0.3 nM. This pan-species and pan-isoform efficacy underscores its utility in diverse preclinical models [1] [3].
Table 1: Inhibition Kinetics of ABT-702 Dihydrochloride Against Adenosine Kinase
Source of Adenosine Kinase | IC₅₀ Value |
---|---|
Rat Brain Cytosol | 1.7 nM |
Native Human (Placenta) | ~1.5 nM |
Recombinant Human (AKlong) | ~1.5 nM |
Recombinant Human (AKshort) | ~1.5 nM |
Mouse Brain | ~1.5 nM |
Monkey Brain | ~1.5 nM |
Dog Brain | ~1.5 nM |
A defining feature of ABT-702 is its remarkable selectivity profile. It possesses >1,000-fold selectivity for AK inhibition over other major sites of adenosine interaction:
Table 2: Selectivity Profile of ABT-702 Dihydrochloride
Target | Selectivity Ratio (vs. AK IC₅₀) |
---|---|
Adenosine A₁ Receptor | >1,000-fold |
Adenosine A₂A Receptor | >1,000-fold |
Adenosine A₃ Receptor | >1,000-fold |
Adenosine Transporter (ENT1) | >1,000-fold |
Adenosine Deaminase (ADA) | >1,000-fold |
The therapeutic potential of AK inhibitors hinges on their ability to cross cell membranes and access the intracellular site of AK. ABT-702 dihydrochloride demonstrates excellent cellular permeability. This is evidenced by its potent inhibition (IC₅₀ = 51 nM) of AK activity within intact cultured IMR-32 human neuroblastoma cells. While this IC₅₀ is slightly higher than the biochemical assay value (1.7 nM), the difference is attributed to factors like intracellular accumulation and binding. Crucially, it confirms that ABT-702 effectively penetrates the plasma membrane and potently inhibits AK at its intracellular location, enabling modulation of the intracellular adenosine phosphorylation pathway [1] [9]. This intracellular activity is fundamental to its mechanism, as AK is a cytosolic/nuclear enzyme.
ABT-702 dihydrochloride is distinguished by its oral activity in preclinical models, a significant advantage for non-nucleoside AK inhibitors. Pharmacodynamic studies demonstrate its dose-dependent efficacy following both parenteral and oral administration:
Table 3: Key Pharmacodynamic Parameters of ABT-702 Dihydrochloride in Preclinical Models
Effect | Model/Test | Administration | ED₅₀/Effective Dose |
---|---|---|---|
Antinociception | Mouse Hot-Plate Test | Intraperitoneal (i.p.) | 8 μmol/kg i.p. |
Antinociception | Mouse Hot-Plate Test | Oral (p.o.) | 65 μmol/kg p.o. |
Antinociception/Anti-inflammation | Mouse Abdominal Constriction | Intraperitoneal (i.p.) | 2 μmol/kg i.p. |
Prevention of LV Diastolic Dysfunction * | Obese ZSF1 Rat (HFpEF model) | Intraperitoneal (i.p.) | 1.5 mg/kg (twice weekly) |
Sustained Cardioprotection (24h post-dose)* | Mouse Ischemia-Reperfusion | Intraperitoneal (i.p.) / Oral | 3 mg/kg / Equivalent |
*Note: * Demonstrates sustained pharmacodynamic effect linked to ADK degradation, not direct pharmacokinetic exposure at 24h.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9